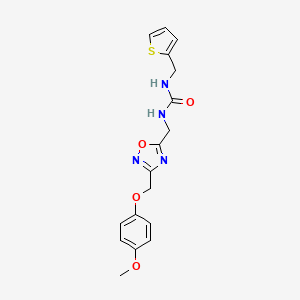
1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Activity
Research on dihydropyrimidine derivatives, including compounds with structures related to the specified chemical, has shown potential in vitro antidiabetic activity. These compounds were synthesized and evaluated using the α-amylase inhibition assay, indicating their potential role in managing diabetes through enzymatic inhibition (Lalpara et al., 2021).
Anticancer and Antimicrobial Agents
Derivatives containing the 1,3,4-oxadiazole moiety have been designed and synthesized for their potential as chemotherapeutic agents. These compounds were evaluated for antimicrobial activity against a range of bacteria and fungi, and for antiproliferative activity against human tumor cell lines, showing promise as new cytotoxic and antimicrobial agents (Kaya et al., 2017).
Antileishmanial Activity
Studies on 4-amino-1,2,4-triazole derivatives, which share structural similarities with the specified compound, have shown significant antileishmanial activity. Theoretical calculations and experimental evaluations suggest these compounds as potential treatments for leishmaniasis (Süleymanoğlu et al., 2017).
Antioxidant Activity
Research into pyrimidinone derivatives linked with the 1,3,4-oxadiazole moiety has explored their antioxidant capabilities. These studies provide insights into the synthesis and evaluation processes for compounds with potential health benefits due to their antioxidant properties (George et al., 2010).
Nematocidal Activity
Novel oxadiazole derivatives featuring a thiadiazole amide group were synthesized and their nematocidal activities assessed. Some compounds showed promising activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. Such studies suggest the application of these compounds in protecting metals from corrosion, providing valuable insights into their physicochemical properties and theoretical backgrounds (Ammal et al., 2018).
properties
IUPAC Name |
1-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-23-12-4-6-13(7-5-12)24-11-15-20-16(25-21-15)10-19-17(22)18-9-14-3-2-8-26-14/h2-8H,9-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXFMMKCTUDTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2634603.png)

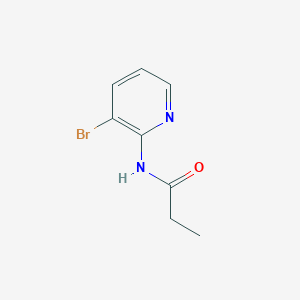
![Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634606.png)
![1-[(2-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2634608.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2634609.png)
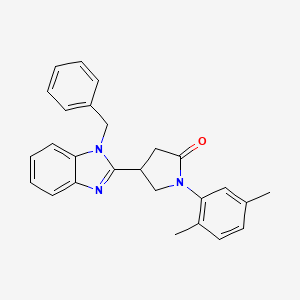
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2634611.png)
![6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2634612.png)
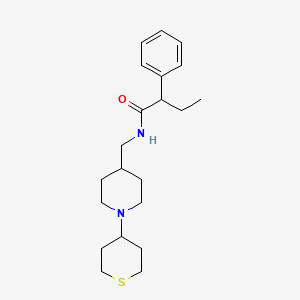
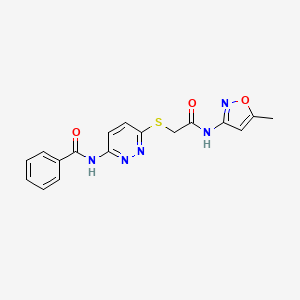
![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)
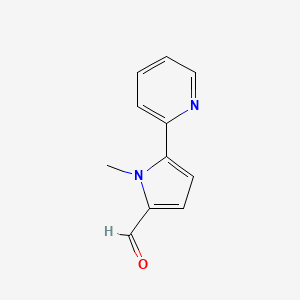
![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)